2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 4-(dimethylamino)benzoate
Overview
Description
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 4-(dimethylamino)benzoate is a useful research compound. Its molecular formula is C24H23NO4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.16270821 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Organic Synthesis
A study by Núñez Magro et al. (2010) discusses the selective formation of unsaturated esters or cascade reactions to α,ω-diesters through methoxycarbonylation of alkynes catalyzed by palladium complexes. This process emphasizes the compound's role in facilitating complex organic transformations, highlighting its significance in synthetic chemistry and potential applications in producing pharmaceutical intermediates and fine chemicals (Núñez Magro et al., 2010).
Photophysical Properties and Materials Science
Research by Yang et al. (2004) on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes indicates the compound's utility in studying photophysical behaviors. These findings are crucial for developing new materials with specific optical properties, such as organic light-emitting diodes (OLEDs) or photovoltaic cells (Yang et al., 2004).
Polymer Science
Kurata, Pu, and Nishide (2007) described the synthesis of polyphenylenevinylene with pendant triarylamine groups, showcasing the compound's relevance in creating high-spin organic polymers. This research opens avenues for the development of novel materials for electronic and spintronic applications, highlighting the compound's role in advancing materials science (Kurata, Pu, & Nishide, 2007).
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 4-(dimethylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-25(2)20-13-9-19(10-14-20)24(27)29-23(18-7-5-4-6-8-18)22(26)17-11-15-21(28-3)16-12-17/h4-16,23H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJNZCSGBAYMIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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